Bis(1-methylheptyl) phthalate
Overview
Description
Bis(1-methylheptyl) phthalate is a useful research compound. Its molecular formula is C24H38O4 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bis(1-methylheptyl) phthalate, also known as Disecoctyl phthalate, is a type of phthalate, a group of chemicals often used as plasticizers . Phthalates are known to be endocrine-disrupting chemicals . They interact with various endocrine systems in the body, including the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play crucial roles in neurodevelopmental processes .
Mode of Action
Phthalates, including this compound, can interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . Phthalates can also alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates involves several biochemical pathways. For instance, phthalates can be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is then oxidized, dehydrogenated, and decarboxylated into protocatechins, which eventually enter the TCA cycle through orthotopic ring opening .
Pharmacokinetics
It is known that phthalates that are made bioavailable through digestion enter the blood stream and reach the liver for further detoxification, and these are excreted via urine and/or feces . The compound’s physical and chemical properties, such as its solubility in water , may impact its bioavailability.
Result of Action
The result of this compound’s action can be seen in its potential to induce neurological disorders. Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s environmental fate, transport, and degradation in different natural settings are highly dependent on its physical and chemical properties . Furthermore, the compound’s persistence and detection in various environmental media have become significant issues in recent decades .
Biochemical Analysis
Biochemical Properties
Bis(1-methylheptyl) phthalate interacts with various enzymes and proteins in biochemical reactions. It is esterified with phthalic anhydride under sulfuric acid catalysis . The product is particularly suitable for plasticizing paste due to its viscosity stability .
Cellular Effects
Related compounds like Bis(2-ethylhexyl) phthalate (DEHP) have been shown to cause liver dysfunction due to continuous exposure, leading to inhibition of liver detoxifying enzymes .
Molecular Mechanism
It is known that phthalates like DEHP induce cancer through non-genotoxic mechanisms related to multiple molecular signals, including PPARα activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds like DEHP have been studied for their effects over time. For instance, DEHP has been found to be added illegally to sports drinks, fruit juice, tea beverages, fruit jam, and food powders .
Metabolic Pathways
This compound is involved in metabolic pathways that include esterification with phthalic anhydride under sulfuric acid catalysis . The degradation of phthalates involves conversion to central intermediates by initial degradation gene clusters, followed by further metabolic utilization .
Transport and Distribution
This compound is soluble in most organic solvents and hydrocarbons, but its solubility in water at 25 ℃ is less than 0.03% . This suggests that it may be transported and distributed within cells and tissues via these solvents.
Properties
IUPAC Name |
dioctan-2-yl benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMXWDXPLINPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051655 | |
Record name | Bis(1-methylheptyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131-15-7 | |
Record name | Di-sec-octyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-octyl) phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicapryl phthalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylheptyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(1-methylheptyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1-methylheptyl) phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI(2-OCTYL) PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM00F2G7X0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the seasonal variation affect the detection of DOP in groundwater?
A2: While the study mentions that "PAEs distribution was irrelevant to the electrical conductivity and sample depth," and that "Compared with summer, the type and detection of PAEs were different in winter" [], it doesn't specify these differences for DOP. Further research is needed to understand the seasonal trends influencing DOP concentrations in the Jianghan plain groundwater.
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